molecular formula C13H16ClIO B1613070 7-Chloro-1-(3-iodophenyl)-1-oxoheptane CAS No. 898768-32-6

7-Chloro-1-(3-iodophenyl)-1-oxoheptane

Cat. No.: B1613070
CAS No.: 898768-32-6
M. Wt: 350.62 g/mol
InChI Key: GDALKXBWHNQMQM-UHFFFAOYSA-N
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Description

7-Chloro-1-(3-iodophenyl)-1-oxoheptane is an organic compound characterized by the presence of a chloro group, an iodo-substituted phenyl ring, and a heptanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-(3-iodophenyl)-1-oxoheptane typically involves multi-step organic reactions. One common method includes the halogenation of a heptanone derivative followed by the introduction of the iodo-substituted phenyl ring through a coupling reaction. The reaction conditions often require the use of catalysts such as palladium or copper, and the reactions are carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and coupling reactions using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-(3-iodophenyl)-1-oxoheptane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-1-(3-iodophenyl)-1-oxoheptane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(3-iodophenyl)-1-oxoheptane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-1-(3-bromophenyl)-1-oxoheptane
  • 7-Chloro-1-(3-fluorophenyl)-1-oxoheptane
  • 7-Chloro-1-(3-methylphenyl)-1-oxoheptane

Uniqueness

7-Chloro-1-(3-iodophenyl)-1-oxoheptane is unique due to the presence of the iodo group, which imparts distinct reactivity and properties compared to its bromo, fluoro, and methyl analogs. The iodo group can participate in specific coupling reactions and influence the compound’s biological activity differently.

Properties

IUPAC Name

7-chloro-1-(3-iodophenyl)heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClIO/c14-9-4-2-1-3-8-13(16)11-6-5-7-12(15)10-11/h5-7,10H,1-4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDALKXBWHNQMQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)CCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642264
Record name 7-Chloro-1-(3-iodophenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-32-6
Record name 7-Chloro-1-(3-iodophenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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